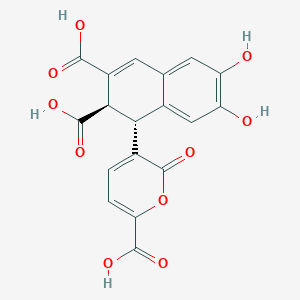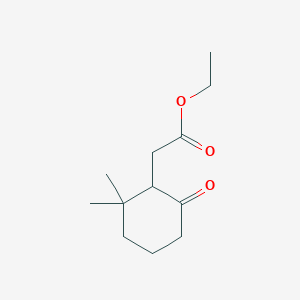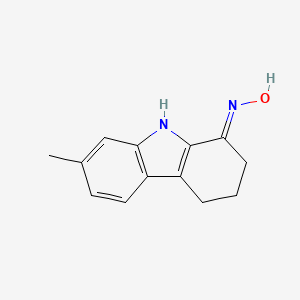
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene is an organic compound with a complex structure characterized by multiple methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common approach is the reaction of salicylaldehyde with dimethyl acetal (methanol acetal) to form the desired compound. The reaction conditions often require a catalyst and specific temperature control to ensure the correct substitution and formation of the methoxy groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow chemistry and advanced catalytic systems can enhance the production process, making it more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons or alcohols.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-(Dimethoxymethyl)-2’-deoxyuridine: A nucleoside analog with antiviral activity.
Dimethoxymethane: A simpler compound with similar methoxy groups but different applications.
Uniqueness
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its multiple methoxy groups and ethyl substitution provide distinct properties compared to other similar compounds .
Propiedades
Número CAS |
140464-73-9 |
|---|---|
Fórmula molecular |
C13H20O4 |
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
5-(dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C13H20O4/c1-6-10-11(14-2)7-9(8-12(10)15-3)13(16-4)17-5/h7-8,13H,6H2,1-5H3 |
Clave InChI |
QFOHNVWDYMIKJY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1OC)C(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)






![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)


